
methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of chromene, a common motif in organic chemistry. Chromenes are often found in various bioactive compounds and pharmaceuticals . The presence of a trifluoromethyl group can enhance the compound’s pharmacological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as thiazolidin-4-ones, have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry .Molecular Structure Analysis
The compound likely contains a chromene core structure, which is a three-ring system consisting of two benzene rings fused to a heterocyclic pyran ring . The trifluoromethyl group is a common substituent in medicinal chemistry, known for its ability to modulate a compound’s physical-chemical properties .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
- One study describes the click one-pot synthesis, spectral analyses, and crystal structures of newly synthesized compounds, focusing on their physical and chemical properties, including intermolecular hydrogen bonding interactions and density functional theory (DFT) calculations. This research underscores the importance of understanding the molecular and electronic structures of chemical compounds for potential applications in material science and molecular engineering (Ahmed et al., 2016).
Biological Activities
- Investigations into the antimicrobial activities of chromen-4-yl derivatives highlight the potential of these compounds in developing new antibacterial and antifungal agents. Such studies often involve synthesizing a series of compounds and testing their efficacy against various microbial strains, providing insight into their utility in medical and pharmaceutical research (Čačić et al., 2006).
Spectroscopic and Theoretical Studies
- Theoretical and experimental spectroscopic studies on chromene derivatives provide valuable information about their electronic structures, absorption, and emission properties. These studies can lead to applications in designing fluorescent sensors, non-linear optical materials, and other photonic devices (Al-amiery et al., 2013).
Sensor Development
- Research into the development of chemosensors based on chromene derivatives for detecting metal ions demonstrates the potential of these compounds in environmental monitoring, medical diagnostics, and industrial applications. These sensors can offer high sensitivity and selectivity for specific ions, such as iron(III) and copper(II), which are important for various biochemical and industrial processes (Joshi et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 2-[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3O5/c1-25-15(23)10-26-12-7-8-13-14(9-12)27-18(19(20,21)22)16(17(13)24)11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRECPARKNCKERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-((4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Bromopyrazin-2-yl)methyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B2705031.png)
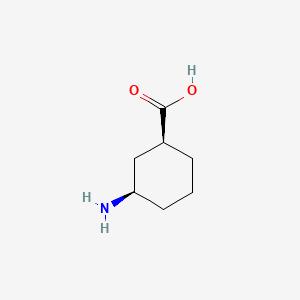
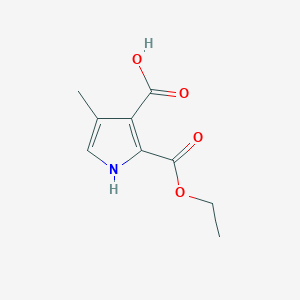
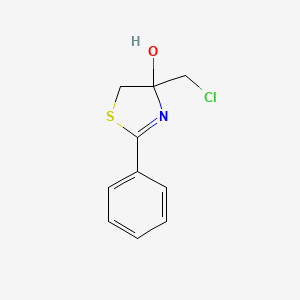
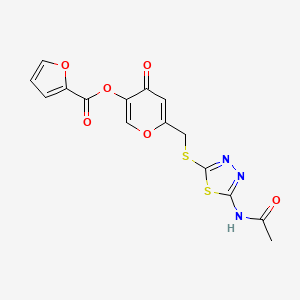
![N-[2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-4-oxoquinazolin-3-yl]benzamide](/img/structure/B2705041.png)
![3-[2-(Aminomethyl)pyridin-4-yl]-1,3-oxazinan-2-one dihydrochloride](/img/structure/B2705044.png)
![2-Cyclopentylsulfanyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]acetamide](/img/structure/B2705045.png)

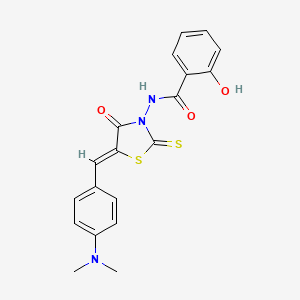
![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-(3,4-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2705049.png)
![N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-[bis(2-methoxyethyl)sulfamoyl]benzamide](/img/structure/B2705051.png)
![N-(3-fluoro-4-methylphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2705052.png)
![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2705054.png)